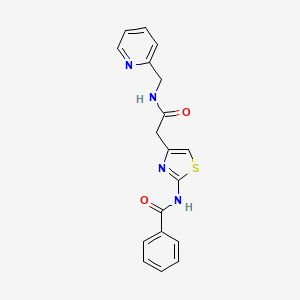

N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Description

N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a thiazole-based benzamide derivative characterized by a pyridin-2-ylmethylaminoethyl substituent linked to the thiazole core. Its synthesis typically involves coupling reactions between thiazole intermediates and benzamide precursors, with structural validation via NMR, HRMS, and X-ray crystallography .

Properties

IUPAC Name |

N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c23-16(20-11-14-8-4-5-9-19-14)10-15-12-25-18(21-15)22-17(24)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDSWBOFHPYIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of thiazole derivatives, which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity. For instance, some thiazole derivatives act as inhibitors of certain enzymes, while others may interact with cell receptors or DNA. The exact mode of action for this compound would require further investigation.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets and modes of action. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cell signaling pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available literature. The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy. Factors such as solubility, stability, and permeability can influence the absorption of a compound, while distribution can be affected by factors such as plasma protein binding and tissue affinity. Metabolism and excretion can also impact the duration and intensity of a compound’s action.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of effects at the molecular and cellular levels, depending on their specific targets and modes of action. For example, some thiazole derivatives have been found to induce cell death in cancer cells, while others have been found to inhibit the production of certain inflammatory mediators

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not explicitly mentioned in the available literature. Environmental factors such as pH, temperature, and the presence of other substances can significantly impact the action and stability of a compound. Furthermore, factors such as the route of administration and the physiological state of the patient can influence the efficacy of a compound.

Biological Activity

N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide, commonly referred to as compound 1006000-50-5, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

The molecular structure of this compound is characterized by a thiazole ring and a pyridine moiety. The molecular formula is , with a molecular weight of 378.4 g/mol .

1. Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the thiazole and pyridine components may contribute to the compound's ability to disrupt bacterial cell functions.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| N-(4-(2-oxo... | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

2. Anticancer Activity

This compound has been evaluated for its anticancer potential. A study highlighted that similar thiazole-containing compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study:

A recent investigation into a series of thiazole derivatives demonstrated that those with a pyridine substituent exhibited enhanced anticancer activity compared to their analogs without this moiety. The study reported IC50 values in the low micromolar range for several tested cancer cell lines .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been explored. Compounds similar to N-(4-(2-oxo... have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(4-(2-oxo... with various biological targets, including protein kinases involved in cancer progression and bacterial resistance mechanisms. These studies indicate favorable interactions between the compound and target proteins, which may correlate with its observed biological activities .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound typically involves multi-step protocols to assemble its heterocyclic core and substituents.

Table 1: Synthetic Pathways

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Thiazole ring formation | Hantzsch thiazole synthesis with α-halo ketones and thiourea | Forms 2-aminothiazole intermediate |

| 2 | Amide bond formation | Benzoyl chloride, DCC/DMAP in DMF | Attaches benzamide to thiazole |

| 3 | Reductive amination | Pyridine-2-carbaldehyde, NaBH₃CN | Introduces pyridinylmethylamino group |

| 4 | Alkylation of amine | Bromoacetyl bromide, triethylamine | Forms oxoethyl linker |

Key Findings :

-

Thiazole Ring Stability : The thiazole core resists hydrolysis under acidic/basic conditions but undergoes electrophilic substitution at the 5-position .

-

Amide Reactivity : The benzamide group participates in hydrolysis under strong acids (e.g., HCl) or bases (e.g., NaOH), yielding benzoic acid derivatives .

Table 2: Reactivity of Substituents

| Functional Group | Reaction Type | Reagents | Products |

|---|---|---|---|

| Pyridinylmethylamino | Alkylation | Alkyl halides, K₂CO₃ | N-alkylated derivatives |

| Thiazole C-H bond | Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | 5-Nitro-thiazole analog |

| Oxoethyl linker | Reduction | LiAlH₄ | Ethylene glycol derivative |

Observations :

-

Reductive Amination : The pyridinylmethylamino group enhances solubility in polar solvents, enabling further bioconjugation .

-

Nucleophilic Attack : The oxoethyl group reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols .

Table 3: Stability Under Stress Conditions

| Condition | Degradation Pathway | Major Products Identified |

|---|---|---|

| Acidic (HCl, 1M, 80°C) | Hydrolysis of amide bond | Benzoic acid, thiazole-amine |

| Oxidative (H₂O₂, 50°C) | Oxidation of thiazole sulfur | Thiazole sulfoxide derivative |

| Photolytic (UV light) | C–N bond cleavage | Pyridine fragment, benzamide |

Mechanistic Insight :

-

The thiazole ring’s sulfur atom is prone to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent .

Challenges and Optimization

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a common thiazole-benzamide scaffold with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key comparisons include:

*Calculated based on molecular formula.

Key Observations :

- Substituent Complexity: The target compound’s pyridin-2-ylmethyl group contrasts with morpholinomethyl (4d) or trifluoromethyl-triazole (28), which enhance solubility or target affinity .

- Bioactivity : While the target compound’s activity is hypothesized based on structural analogs, compound 28 demonstrated 97% yield and high potency as a multitarget ligand for Alzheimer’s, attributed to its triazole linker and trifluoromethyl group .

- Thermal Stability : Melting points for analogs range widely (195–240°C), with dichlorophenyl derivatives (4d, 68) showing higher decomposition temperatures, likely due to increased rigidity .

Spectral and Analytical Data

- 1H NMR: The target compound’s pyridin-2-ylmethylaminoethyl group would show characteristic peaks at δ 3.8–4.2 ppm (methylene protons) and δ 8.2–8.6 ppm (pyridine protons), similar to compound 4d’s morpholinomethyl signals (δ 3.5–3.7 ppm) .

- HRMS : Analogs like 28 and 4d were validated with <1 ppm mass accuracy, confirming structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.